molecular formula C16H24O4 B14561835 Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate CAS No. 61679-91-2

Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate

Cat. No.: B14561835
CAS No.: 61679-91-2
M. Wt: 280.36 g/mol
InChI Key: LZQDQBLDLXPWPC-UHFFFAOYSA-N
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Description

Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with multiple double bonds and ester functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate can be achieved through various organic reactions. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Could be explored for its pharmacological properties.

    Industry: Used in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate would depend on its specific application. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,3-dimethylsuccinate
  • Dimethyl maleate
  • Dimethyl fumarate

Comparison

Dimethyl 3-(but-2-en-1-yl)-2-(penta-1,3-dien-1-yl)pentanedioate is unique due to its multiple double bonds and extended carbon chain, which may impart different chemical reactivity and physical properties compared to simpler esters like dimethyl maleate and dimethyl fumarate

Properties

CAS No.

61679-91-2

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

dimethyl 3-but-2-enyl-2-penta-1,3-dienylpentanedioate

InChI

InChI=1S/C16H24O4/c1-5-7-9-11-14(16(18)20-4)13(10-8-6-2)12-15(17)19-3/h5-9,11,13-14H,10,12H2,1-4H3

InChI Key

LZQDQBLDLXPWPC-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CC(=O)OC)C(C=CC=CC)C(=O)OC

Origin of Product

United States

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